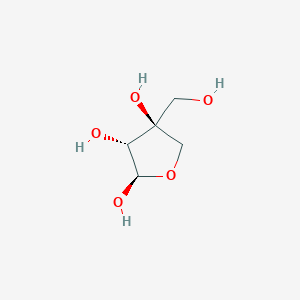

D-Apio-alpha-L-furanose

Description

Structure

3D Structure

Properties

CAS No. |

41546-49-0 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2R,3R,4S)-4-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4+,5-/m0/s1 |

InChI Key |

ASNHGEVAWNWCRQ-LMVFSUKVSA-N |

Isomeric SMILES |

C1[C@]([C@H]([C@@H](O1)O)O)(CO)O |

Canonical SMILES |

C1C(C(C(O1)O)O)(CO)O |

Origin of Product |

United States |

Stereochemical and Conformational Aspects of D Apio Alpha L Furanose

Branched-Chain Furanose Ring System Configuration

D-Apiose is distinguished by its unique branched-chain structure. Unlike linear pentoses such as arabinose or xylose, apiose features a carbon backbone that splits, a characteristic that led to its classification as a branched-chain aldopentose. oup.com In aqueous solutions, monosaccharides with five or more carbons predominantly exist as cyclic structures. uomustansiriyah.edu.iq Apiose cyclizes to form a five-membered ring system known as a furanose. uomustansiriyah.edu.iqwikipedia.org This ring consists of four carbon atoms and one oxygen atom. wikipedia.org

The formation of the furanose ring in apiose involves an intramolecular reaction where a hydroxyl group attacks the aldehyde carbon, creating a cyclic hemiacetal. For apiose, this cyclization results in a new stereocenter at the C-3 carbon. The carbon atoms forming the furan (B31954) ring are numbered 1 through 4, starting from the anomeric carbon (the former aldehyde carbon), and the carbon in the hydroxymethyl branch attached to C-3 is designated C-3¹ or C-5. oup.com

Chirality and Stereoisomeric Forms of Apiose

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a pair of hands. purdue.edu This property typically arises from the presence of a chiral center, which is a carbon atom bonded to four different groups. utexas.eduutdallas.edu

In its open-chain form, D-apiose has a single chiral center at the C-2 carbon. oup.com The "D" designation refers to the configuration at this specific stereocenter. When the molecule cyclizes into its furanose form, a new stereocenter is created at the C-3 carbon, leading to the possibility of additional stereoisomers. oup.com The absolute configuration of D-Apio-alpha-L-furanose is systematically defined by the IUPAC name (2R,3R,4S)-4-(hydroxymethyl)oxolane-2,3,4-triol. nih.gov

This compound vs. D-Apio-D-furanose (Erythro- vs. Threo-Configuration)

Stereoisomers that are not mirror images of each other are known as diastereomers. purdue.edu The distinction between D-Apio-L-furanose and D-Apio-D-furanose arises from the configuration at the newly formed C-3 chiral center relative to the pre-existing C-2 center. This relationship between adjacent stereocenters can be described using the erythro/threo nomenclature.

Erythro-Configuration: In a Fischer projection, the substituents on two adjacent stereocenters are on the same side.

Threo-Configuration: The substituents on the two adjacent stereocenters are on opposite sides.

The "L" or "D" designation in the furanose name refers to the configuration of this new C-3 center. Therefore, D-Apio-L-furanose and D-Apio-D-furanose are diastereomers, differing in the spatial arrangement at C-3.

| Compound Name | D/L Configuration at C-2 | D/L Configuration at C-3 | Diastereomeric Classification |

| D-Apio-L-furanose | D | L | Threo (likely) |

| D-Apio-D-furanose | D | D | Erythro (likely) |

Anomeric Configuration (alpha/beta) Determination

The cyclization of a sugar creates a new chiral center at the former carbonyl carbon, which is now called the anomeric carbon. uomustansiriyah.edu.iqcreative-proteomics.com The two stereoisomers that differ only in their configuration at this anomeric carbon are called anomers, designated as alpha (α) and beta (β). creative-proteomics.com In aqueous solution, these anomers can interconvert via the open-chain form in a process called mutarotation until an equilibrium is reached. uomustansiriyah.edu.iqlibretexts.org

For a D-configuration furanose depicted in a Haworth projection, the anomeric configuration is determined as follows: wikipedia.org

α-anomer: The hydroxyl group on the anomeric carbon (C-1) is pointing down, in a trans position relative to the hydroxymethyl group at C-4.

β-anomer: The anomeric hydroxyl group is pointing up, in a cis position relative to the hydroxymethyl group at C-4.

One of the most powerful techniques for determining the anomeric configuration is Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. creative-proteomics.com The anomeric proton gives a distinct signal in the NMR spectrum, and its chemical shift can differentiate between the α and β forms.

| Anomer | Typical ¹H-NMR Signal Range (Anomeric Proton) | Observation |

| α-anomer | Downfield (higher ppm) | Protons of α-glycosides typically resonate 0.3-0.5 ppm downfield from their β-counterparts. creative-proteomics.com |

| β-anomer | Upfield (lower ppm) | The β-anomeric proton resonates at a higher field compared to the α-anomeric proton. creative-proteomics.com |

Conformational Analysis of the Furanose Ring

Contrary to the flat appearance of Haworth projections, the five-membered furanose ring is not planar. uomustansiriyah.edu.iq Due to the tetrahedral geometry of its sp³-hybridized carbon atoms, the ring puckers to relieve internal strain. Furanose rings are known for their high degree of flexibility and can interconvert between multiple conformations. nih.gov

Puckering Parameters

The precise conformation of a furanose ring can be described mathematically using puckering parameters. The two main parameters are:

Phase Angle of Pseudorotation (P): This parameter describes the position of the ring in its puckering cycle, indicating which atoms are displaced from the mean plane and in which direction.

Puckering Amplitude (τₘ or θₘ): This value indicates the degree of puckering or the maximum deviation of the ring atoms from the mean plane. researchgate.net

These parameters are often determined by analyzing three-bond proton-proton (³JHH) coupling constants from NMR experiments and using computational programs like PSEUROT. researchgate.netcapes.gov.br

Low-Energy Conformers

For furanose rings, the continuous cycle of pseudorotation is characterized by two main low-energy conformations: uomustansiriyah.edu.iq

Envelope (E) Conformation: In this form, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. The conformation is denoted by the atom that is out of the plane (e.g., ³E or E₃ indicates C-3 is endo, or on the same side as the C-5 substituent). researchgate.net

Twist (T) Conformation: In this form, three ring atoms are coplanar, while the other two are displaced on opposite sides of the plane. uomustansiriyah.edu.iq This is denoted by the two displaced atoms (e.g., ³T₂). researchgate.net

These conformers are not static but exist in a dynamic equilibrium. nih.gov The relative stability and population of these conformers are influenced by steric interactions between substituents on the ring and stereoelectronic effects like the anomeric effect. nih.govrsc.org Computational methods, such as Density Functional Theory (DFT), are often used to calculate the relative energies of these conformers and predict the most stable forms. researchgate.netrsc.org

Natural Occurrence and Distribution in Biological Systems

Presence as a Constituent of Glycosides in Plants

D-Apiose is a sugar moiety in numerous plant secondary metabolites, such as flavonoid and phenylethanoid glycosides. mdpi.com It is estimated that over 1,200 apiose-containing specialized metabolites are synthesized by more than 100 plant species. nih.govoup.com In these glycosides, apiose can be attached directly to the aglycone or be part of a larger sugar chain, linked to other monosaccharides like D-glucose, D-galactose, L-rhamnose, or D-xylose. mdpi.com Plants in the Apiaceae family, such as celery and parsley, are known to produce high quantities of apiose-containing flavonoids. nih.gov

While many natural compounds contain the D-apio-β-D-furanosyl moiety, a number of glycosides feature the unusual D-apio-α-L-furanosyl residue. oup.com

Fucatoside C : Isolated from the dried leaves of Lantana fucata, this compound is notable for containing two D-apio-α-L-furanosyl residues. These are linked α-(1→2) and α-(1→3) to a 4-O-caffeoyl-glucose moiety. oup.com

Phenylpropene Diglycosides : Certain phenylpropene diglycosides isolated from the bark of Machilus wangchiana also incorporate the D-apio-α-L-furanose form. oup.comnih.gov

Linderofruticoside A : This compound, isolated from the roots of Lindera fruticosa, is a cyclic ester formed between gentisic acid and a disaccharide containing apiose. oup.comresearchgate.netnih.gov It is specifically identified as 5-O-[β-D-apiofuranosyl-(1″→2′)-O-β-D-xylopyranosyl]gentisic acid-7,5″-ester. researchgate.netnih.gov

| Glycoside | Plant Source | Structural Feature of Apiose |

|---|---|---|

| Fucatoside C | Lantana fucata | Contains two D-apio-α-L-furanosyl residues oup.com |

| Phenylpropene Diglycosides | Machilus wangchiana | Contain the D-apio-α-L-furanose moiety oup.comnih.gov |

| Linderofruticoside A | Lindera fruticosa | Contains a β-D-apiofuranosyl residue oup.comresearchgate.netnih.gov |

Apiosylated compounds are found among plant secondary metabolites that serve as defense substances. mdpi.com For example, apiose is found in cyanogenic glycosides, which are known to play a role in defending plants against herbivores. nih.govnih.gov The process of apiosylation, or the addition of apiose to other molecules, is considered an investment of energy by the plant, suggesting a significant biological function for these compounds, potentially including chemical defense. oup.com

Integration into Plant Cell Wall Polysaccharides

D-Apiose is a key structural component of certain pectic polysaccharides within the primary cell walls of all higher plants. oup.comnih.govwikipedia.org Pectin is a complex family of polysaccharides that contributes to the structural integrity of the cell wall. jst.go.jp Apiose is specifically found in two types of pectic polysaccharides: rhamnogalacturonan II and apiogalacturonan. nih.gov

Rhamnogalacturonan II (RG-II) is a structurally complex pectic polysaccharide found in the primary cell walls of all vascular plants. nih.govwikipedia.org Its structure is highly conserved across different plant species. wikipedia.org RG-II is composed of a backbone of α-1,4-linked D-galacturonic acid residues with several complex oligosaccharide side chains. wikipedia.orgresearchgate.net D-Apiose is one of the 12 different types of sugar residues that make up these side chains. wikipedia.orgresearchgate.net

The most critical function of apiose in RG-II is its role in forming cross-links. An apiosyl residue in a side chain of one RG-II molecule forms a borate (B1201080) diester bridge with an apiosyl residue in a side chain of a second RG-II molecule. mdpi.comnih.govfrontiersin.orgnih.gov This borate-mediated cross-linking dimerizes two RG-II molecules, which is essential for the proper structure and integrity of the plant cell wall and for normal plant growth and development. nih.govwikipedia.orgfrontiersin.org

| Polysaccharide | Location | Function of D-Apiose | Significance |

|---|---|---|---|

| Rhamnogalacturonan II (RG-II) | Primary cell wall of vascular plants nih.govwikipedia.org | Forms a borate diester cross-link between two RG-II molecules mdpi.comfrontiersin.orgnih.gov | Essential for cell wall integrity and normal plant development nih.govwikipedia.org |

Apiogalacturonan is another type of pectic polysaccharide that contains D-apiose. oup.comnih.gov Unlike the universally present RG-II, apiogalacturonan is particularly abundant in the cell walls of some aquatic monocots, such as duckweeds (Lemna) and seagrasses (Zostera). oup.comoup.comnih.govwikipedia.org In these plants, apiogalacturonan can constitute a significant portion of the cell wall's dry weight. mdpi.com The structure of apiogalacturonan consists of a D-galacturonic acid backbone branched with D-apiose residues. wikipedia.org

Occurrence in Other Organisms (e.g., Bacteria)

For a long time, the synthesis of apiose was thought to be exclusive to plants. nih.gov However, recent research has demonstrated the presence of apiose and the genetic machinery to synthesize it in bacteria. nih.gov The sugar has been detected in the marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi. nih.govplos.org This discovery was the first to describe apiose in bacteria, expanding the known distribution of this unique branched-chain sugar beyond the plant kingdom. nih.gov Functional genes responsible for synthesizing the activated donor molecule, UDP-apiose, have also been identified in these prokaryotes. nih.gov

Biological Significance in Plant Development and Cell Wall Integrity

D-Apio-alpha-L-furanose, a unique branched-chain pentose (B10789219) commonly known as D-apiose, plays a crucial role in the growth and structural integrity of plants. oup.comnih.gov Although it is a minor component of the plant cell wall, its presence within complex polysaccharides is essential for normal plant development. nih.govoup.comscite.aiannualreviews.org D-apiose is not found freely in nature; instead, it is a constituent of pectic polysaccharides, such as rhamnogalacturonan II (RG-II) and apiogalacturonan, which are integral to the primary cell walls of all vascular plants. oup.comwikipedia.orgnih.gov The structural importance of apiose is highlighted by the fact that mutations affecting its metabolism or incorporation into cell wall polymers can lead to stunted growth and developmental abnormalities in plants. nih.gov

Role in Borate Ester Cross-Link Formation in Pectic Polysaccharides

A primary function of D-apiose is its indispensable role in the formation of borate ester cross-links within the pectic polysaccharide rhamnogalacturonan II (RG-II). nih.govscite.aiannualreviews.orgnih.gov RG-II is a structurally complex and highly conserved polysaccharide found in the primary cell walls of all higher plants. nih.govoup.comscite.aiannualreviews.orguga.edu It is composed of at least 12 different types of glycosyl residues connected by more than 20 different glycosidic linkages. nih.govscite.aiannualreviews.org

Within the intricate structure of RG-II, apiosyl residues in a specific side chain, known as side chain A, provide the binding sites for borate ions. scbt.comfrontiersin.orgresearchgate.net A single borate ion can form a stable diester bond with the hydroxyl groups of two apiose residues, each belonging to a separate RG-II monomer. uga.edufrontiersin.orgnih.gov This cross-link dimerizes two RG-II molecules, creating a three-dimensional pectic network that reinforces the cell wall. nih.govscite.aiannualreviews.org More than 90% of RG-II exists in this dimerized form under normal conditions, which is critical for the mechanical properties of the primary cell wall and, consequently, for normal plant growth. nih.govfrontiersin.org The formation of this borate cross-link is considered the only definitively established biological function of the essential micronutrient boron in plants. frontiersin.org

The significance of this cross-linking is underscored by the symptoms observed in boron-deficient plants, which often exhibit swollen cell walls and growth defects. oup.comnih.govscite.aiannualreviews.org These symptoms are attributed to a reduction in the borate-mediated dimerization of RG-II, leading to a compromised cell wall structure. uga.edu

| Component | Role | Significance |

|---|---|---|

| D-Apiose | Provides the specific binding site for borate ions within the RG-II side chain A. scbt.comfrontiersin.orgresearchgate.net | Essential for the formation of the cross-link. |

| Borate | Forms a diester bond connecting two apiose residues on separate RG-II monomers. uga.edufrontiersin.orgnih.gov | Acts as the cross-linking agent. |

| Rhamnogalacturonan II (RG-II) | The pectic polysaccharide that is dimerized through the borate cross-link. nih.govscite.aiannualreviews.org | Forms a three-dimensional network contributing to cell wall strength. nih.govscite.aiannualreviews.org |

Precursor for Complex Polysaccharides

D-apiose is synthesized in plants in its activated form, UDP-D-apiose, from the precursor UDP-D-glucuronic acid. nih.govresearchgate.net This reaction is catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS). nih.govresearchgate.net Once synthesized, UDP-D-apiose serves as the glycosyl donor for the incorporation of apiose into growing polysaccharide chains. nih.gov

As a key component, D-apiose is integral to the synthesis of the structurally complex pectic polysaccharide rhamnogalacturonan II (RG-II). oup.comnih.gov The biosynthesis of RG-II is a complex process involving numerous glycosyltransferases to assemble its highly conserved and intricate structure. nih.govscite.aiannualreviews.org The incorporation of apiose into side chains A and B of RG-II is a critical step in its synthesis. nih.govfrontiersin.org

In addition to RG-II, D-apiose is a constituent of another pectic polysaccharide known as apiogalacturonan. oup.commdpi.com This polysaccharide is particularly abundant in the cell walls of certain aquatic monocots, such as duckweeds and seagrasses. oup.comnih.govmdpi.com In these plants, apiogalacturonan can constitute a significant portion of the cell wall's dry weight. mdpi.com The presence of apiose in these diverse and complex polysaccharides underscores its fundamental role as a building block for essential components of the plant cell wall. researchgate.net

| Polysaccharide | Description | Distribution |

|---|---|---|

| Rhamnogalacturonan II (RG-II) | A highly complex and conserved pectic polysaccharide essential for cell wall structure through borate cross-linking. nih.govoup.comscite.aiannualreviews.org | Ubiquitous in the primary cell walls of all vascular plants. nih.govscite.aiannualreviews.orgnih.gov |

| Apiogalacturonan | A pectic polysaccharide rich in apiose. oup.commdpi.com | Abundant in the cell walls of some aquatic monocots like duckweeds and seagrasses. oup.comnih.govmdpi.com |

Biosynthetic Pathways and Enzymology of Apiose Formation

UDP-Apiose/UDP-Xylose Synthase (UAS/AXS1)

The conversion of UDP-D-glucuronic acid to UDP-D-apiose is catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAS), also known as AXS1 in Arabidopsis. nih.govresearchgate.netnih.gov This enzyme is notable for its dual functionality, as it also produces UDP-D-xylose through the decarboxylation of UDP-D-glucuronate. nih.govresearchgate.net The formation of both UDP-D-apiose and UDP-D-xylose occurs in a relatively consistent ratio, which can be influenced by factors such as pH. nih.gov

The enzymatic mechanism of UAS is a complex, multi-step process that occurs within a single active site. nih.govresearchgate.net The reaction involves a series of intricate chemical transformations:

Decarboxylation: The process begins with the decarboxylation of the UDP-D-glucuronic acid precursor. nih.govresearchgate.netnih.gov

Rearrangement and Ring Contraction: This is followed by a rearrangement of the carbon skeleton, which leads to a contraction of the pyranosyl ring to a furanosyl ring. nih.govresearchgate.netnih.gov This unusual sugar ring contraction is a key feature of the UAS-catalyzed reaction. nih.gov Mechanistic studies suggest a retro-aldol/aldol (B89426) pathway for this ring contraction. nih.govacs.org

Branch Formation: The rearrangement also results in the formation of the characteristic branched-chain structure of apiose. nih.govresearchgate.net

The enzymatic activity of UDP-D-apiose/UDP-D-xylose synthase is dependent on the presence of the co-factor NAD+. nih.govnih.govresearchgate.net The enzyme exhibits specific inhibition profiles. For instance, it is strongly inhibited by UDP-D-galacturonic acid. nih.govnih.govresearchgate.net Other nucleotides and nucleotide sugars, such as UDP-Xylose and NAD(P)H, have also been shown to inhibit UAS activity, though to a lesser extent. nih.gov

| Inhibitor | Effect on UAS Activity |

| UDP-D-galacturonic acid | Strong inhibition nih.govnih.govresearchgate.net |

| UDP-Xylose | Moderate inhibition nih.gov |

| NAD(P)H | Moderate inhibition nih.gov |

Evolutionary Perspectives on Apiose-Containing Glycan Biosynthesis

The evolution of apiose biosynthesis provides insights into the development of complex cell wall structures in plants.

Homologs of UDP-apiose synthase (UAS) have been identified across a wide range of plant lineages, including vascular plants, bryophytes (mosses, liverworts, and hornworts), and streptophyte green algae. nih.govnih.gov However, UAS-like homologs have not been detected in chlorophyte green algae, suggesting that these enzymes first appeared in the streptophyte lineage of green plants. nih.gov The recombinant UAS homologs from these diverse plant sources are all capable of forming UDP-Api from UDP-glucuronic acid, although the amounts may vary. nih.govnih.gov

Research indicates that the ability to synthesize apiose predates its incorporation into complex cell wall polysaccharides like rhamnogalacturonan II (RG-II) and apiogalacturonan. nih.govnih.gov While apiose is found in the cell walls of vascular plants and duckweeds, it is not detected in the cell walls of avascular plants (bryophytes) and green algae. nih.govnih.gov However, apiose has been detected in aqueous methanolic extracts of these non-vascular plants, suggesting its presence in secondary metabolites. nih.govnih.gov This suggests that bryophytes and green algae possess the machinery to produce apiose-containing secondary metabolites but lack the necessary glycosyltransferases to incorporate apiose into their cell wall polysaccharides. nih.govnih.gov The sporadic distribution of apiose-containing compounds in many plant species further suggests that the trait may have evolved independently in different lineages, likely as an adaptation to specific environmental pressures. nih.gov

| Plant Lineage | UDP-Apiose Synthase Homologs | Wall-Associated Apiose | Apiose in Secondary Metabolites |

| Vascular Plants | Present nih.gov | Present nih.gov | Present |

| Bryophytes | Present nih.govnih.gov | Absent nih.govnih.gov | Present nih.govnih.gov |

| Streptophyte Green Algae | Present nih.govnih.gov | Absent nih.govnih.gov | Present nih.govnih.gov |

| Chlorophyte Green Algae | Absent nih.gov | Absent | Absent |

Advanced Methodologies for Chemical Synthesis of D Apio Alpha L Furanose and Its Derivatives

General Strategies for Furanose Glycoside Construction

The synthesis of furanosides, five-membered ring glycosides, is a formidable task in carbohydrate chemistry. The inherent flexibility of the furanose ring and the difficulty in controlling stereoselectivity at the anomeric center are significant hurdles that chemists must overcome.

Challenges in Stereoselective Furanoside Synthesis

The stereoselective construction of furanosidic linkages is complicated by several factors. The furanose ring exists in a delicate equilibrium between multiple conformations, making it difficult to predict the facial selectivity of glycosylation reactions. Furthermore, the formation of highly reactive and planar oxocarbenium ion intermediates during glycosylation often leads to a mixture of α and β anomers. The development of methodologies that afford high stereocontrol is therefore a primary focus in furanoside synthesis. Innovative approaches to address these challenges include the use of conformationally restricted donors, intramolecular aglycon delivery, and the application of specific catalysts that can influence the stereochemical outcome of the glycosylation.

Specific Synthesis Approaches

Several distinct strategies have been employed to construct the unique branched structure of D-apiose. These methods range from classical aldol (B89426) condensations to modern metal-catalyzed reactions, each offering a different approach to assembling the target molecule.

Aldol Condensation of Furanose with Formaldehyde (B43269)

A straightforward and effective method for the synthesis of D-apiose involves the aldol condensation of a suitably protected furanose derivative with formaldehyde. This approach directly introduces the required hydroxymethyl group at the C3 position. For instance, a simple synthesis of D-apiose has been described using the aldol condensation of a protected D-mannofuranose with formaldehyde under alkaline conditions as the key step. This reaction proceeds with high stereoselectivity, yielding the desired branched-chain sugar. The choice of protecting groups on the starting furanose is crucial for directing the stereochemical outcome of the condensation and for facilitating subsequent transformations to afford the final D-apiose product.

| Starting Material | Reagents | Key Transformation | Product |

| Protected D-mannofuranose | Formaldehyde, Base | Aldol Condensation | 3-C-hydroxymethyl-D-mannofuranose derivative |

De Novo Synthesis via Metal Catalysis (e.g., Palladium-Catalyzed Asymmetric Intermolecular Hydroalkoxylation and Ring-Closing Metathesis)

A powerful de novo approach for the synthesis of furanoses, including D-apiose, utilizes sequential metal catalysis. This strategy builds the furanose ring from acyclic precursors, offering a high degree of control over the stereochemistry. A key example involves the palladium-catalyzed asymmetric intermolecular hydroalkoxylation of an alkoxyallene, which establishes the stereocenters of the furanose precursor. This is followed by a ring-closing metathesis (RCM) reaction to form the furanose ring. This elegant methodology has been successfully applied to the efficient synthesis of apiose-containing disaccharides and trisaccharides.

| Catalytic Step | Catalyst | Transformation | Intermediate/Product |

| Asymmetric Hydroalkoxylation | Palladium Complex | Stereoselective addition of an alcohol to an allene | Acyclic furanose precursor |

| Ring-Closing Metathesis | Ruthenium Catalyst | Intramolecular olefin metathesis | Furanose ring system |

Single Carbon Homologation

Single carbon homologation reactions are fundamental transformations in organic synthesis that extend a carbon chain by one carbon atom. Several classic and modern methods can be envisioned for the synthesis of D-apiose from a suitable tetrose precursor. These reactions typically involve the conversion of a carbonyl group into a two-carbon extended alkyne or alkene, which can then be further functionalized.

Common one-carbon homologation methods applicable to carbohydrate synthesis include:

The Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. For the synthesis of an apiose precursor, a tetrose derivative with a C3-aldehyde could be reacted with a methoxymethylenetriphenylphosphorane to introduce a one-carbon unit, which could then be converted to the required hydroxymethyl group.

The Corey-Fuchs Reaction: This method transforms an aldehyde into a terminal alkyne via a dibromo-olefin intermediate. The resulting alkyne can then be hydrated to form a methyl ketone, which can be reduced to the secondary alcohol.

The Seyferth-Gilbert Homologation: This reaction converts an aldehyde or ketone directly into an alkyne using a diazomethylphosphonate reagent. This provides a more direct route to the alkyne compared to the Corey-Fuchs reaction.

While direct literature examples of these specific homologation reactions for the synthesis of D-apiose are not prevalent, these established methodologies represent a viable synthetic strategy starting from a four-carbon sugar aldehyde.

Utilizing Phenylselenenyl Chemistry

Organoselenium reagents, particularly phenylselenenyl chloride (PhSeCl), are powerful tools in stereoselective synthesis. Phenylselenenyl-mediated reactions can be used to induce cyclization of unsaturated acyclic precursors to form furanose rings with high stereocontrol. The electrophilic addition of the phenylselenenyl group to a double bond initiates the cyclization, and the stereochemistry of the newly formed ring is often directed by the existing stereocenters in the acyclic chain.

A plausible strategy for the synthesis of a D-apiose derivative using this chemistry would involve an acyclic polyhydroxy alkene. Treatment with phenylselenenyl chloride would trigger a stereoselective intramolecular cyclization to afford a phenylselenenyl-substituted furanose. The phenylselenenyl group can then be readily removed or transformed into other functional groups, providing a versatile entry into functionalized furanosides. This methodology offers a powerful approach for the stereocontrolled construction of the furanose core of D-apiose from a non-carbohydrate starting material.

| Reagent | Key Transformation | Intermediate | Product |

| Phenylselenenyl chloride (PhSeCl) | Electrophilic cyclization | Phenylselenenyl-substituted furanose | Furanose derivative |

Synthesis of Isotopically Labeled D-Apio-alpha-L-furanose

The introduction of isotopic labels into carbohydrate structures is a powerful tool for studying their metabolism, biosynthesis, and conformational dynamics. While specific literature detailing the synthesis of isotopically labeled this compound is not abundant, established methods in carbohydrate chemistry and biochemistry provide clear pathways to achieve such labeling. The primary strategies involve either biosynthetic pathways utilizing labeled precursors or chemical synthesis methodologies.

A key route to D-apiose in nature is the enzymatic conversion of uridine (B1682114) 5'-diphospho-D-glucuronic acid (UDP-D-glucuronic acid). This reaction is catalyzed by UDP-D-apiose/UDP-D-xylose synthase (UAXS), which converts UDP-D-glucuronic acid into UDP-D-apiose and UDP-D-xylose. nih.govresearchgate.net The biosynthesis involves a complex rearrangement of the carbon skeleton of the glucuronic acid precursor. nih.gov Consequently, by using UDP-D-glucuronic acid isotopically labeled with isotopes such as ¹³C or ¹⁴C at specific positions, it is possible to produce correspondingly labeled UDP-D-apiose. Subsequent enzymatic or chemical hydrolysis of the UDP-D-apiose can then yield isotopically labeled D-apiose. This biosynthetic approach offers the advantage of high stereospecificity.

General chemical methods for the introduction of isotopes into carbohydrates can also be adapted for D-apiose. For instance, methods for the synthesis of ¹³C-labeled compounds often involve the use of labeled starting materials in a multi-step chemical synthesis. nih.govrsc.orgrsc.org

| Labeling Strategy | Precursor | Key Enzyme/Reaction | Product |

| Biosynthetic | Isotopically Labeled UDP-D-glucuronic acid | UDP-D-apiose/UDP-D-xylose synthase (UAXS) | Isotopically Labeled UDP-D-apiose |

| Chemical Synthesis | Simple ¹³C-labeled building blocks | Multi-step organic synthesis | Isotopically Labeled D-apiose derivatives |

Chemoenzymatic Synthesis Protocols

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of enzymatic transformations, offering an efficient approach to complex carbohydrates and their derivatives. nih.govrsc.org While specific chemoenzymatic protocols for this compound are not extensively documented, the principles can be applied through the use of enzymes that recognize apiose-containing structures.

A promising avenue for the chemoenzymatic synthesis of D-apiosides involves the use of glycosidases. mdpi.com These enzymes, which naturally hydrolyze glycosidic bonds, can be used in reverse or in transglycosylation reactions to form new glycosidic linkages. For instance, apiosidases could potentially be employed to transfer D-apiose from a suitable donor to an acceptor molecule, leading to the formation of apiosides. Although the enzymatic synthesis of β-apiosides through reverse hydrolysis has been proposed, it has not yet been experimentally reported. mdpi.com

The synthesis of apiose-containing oligosaccharides, which are fragments of plant cell wall polysaccharides like rhamnogalacturonan-II, has been achieved through chemical methods using activated apiofuranoside donors. rsc.orgresearchgate.net A chemoenzymatic approach could involve the use of glycosyltransferases, which are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor. The enzyme UDP-d-apiose:acceptor d-apiosyltransferase, for example, is known to produce d-apiosyl- and d-apiobiosyl side chains of galacturonan. oup.com

Regioselective Enzymatic Steps (e.g., Benzoylation)

Regioselective protection of hydroxyl groups is a critical step in the chemical synthesis of complex carbohydrates, allowing for the modification of specific positions within the sugar ring. Enzymatic reactions often provide a high degree of regioselectivity, avoiding the need for multiple protection and deprotection steps.

Benzoylation is a common method for protecting hydroxyl groups. While specific enzymatic benzoylation of D-apiose is not well-documented, general principles of regioselective acylation of carbohydrates can be applied. Lipases are frequently used enzymes for the regioselective acylation of sugars and their derivatives. The selectivity of these enzymes is often directed towards the primary hydroxyl group due to steric accessibility.

In the context of this compound, which contains primary and secondary hydroxyl groups, a lipase-catalyzed benzoylation would be expected to preferentially occur at the primary hydroxyl group (C-5'). Several methods for the regioselective benzoylation of diols and carbohydrates using chemical catalysts have also been developed, which can offer complementary selectivity. rsc.orgsemanticscholar.orgbohrium.comnih.govmdpi.com For instance, organobase-catalyzed benzoylation has been shown to be highly regioselective for primary hydroxyl groups in various carbohydrates. mdpi.com

The general order of reactivity for hydroxyl groups in many sugars towards benzoylation is primary > secondary. rsc.org This inherent reactivity difference can be enhanced by the use of enzymes or specific catalysts to achieve high yields of the desired mono-benzoylated product.

| Reaction Type | Enzyme/Catalyst | Selectivity | Potential Application to D-Apiose |

| Enzymatic Acylation | Lipases | Primary hydroxyl groups | Benzoylation at the C-5' position |

| Organocatalysis | DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | Primary hydroxyl groups | Selective protection of the primary hydroxyl |

| Metal-catalyzed Benzoylation | FeCl₃ | Varies depending on substrate | Potential for regioselective protection |

Research on Derivatives and Analogs of D Apio Alpha L Furanose

Synthesis and Modification of Apionucleosides

The synthesis of apionucleosides, which incorporate the branched-chain apiose sugar, has been a subject of significant interest. Key to these syntheses is the efficient construction of the apiose scaffold and its subsequent coupling with various nucleobases.

A family of D- and L-furano-D-apionucleosides, along with their 3'-deoxy and 2',3'-dideoxy analogs, has been synthesized to investigate their potential as antiviral agents. nih.gov A crucial step in this process was the single carbon homologation of 1,2-O-isopropylidene-D-glycero-tetrafuranos-3-ulose. nih.gov The synthesis also relied on optimized glycosylation conditions that utilized microwave irradiation to couple the sugar with the nucleobases. nih.gov

While the parent nucleosides did not exhibit significant antiviral activity, further investigation revealed that the triphosphate of 2',3'-dideoxy-D-apio-D-furanoadenosine could be incorporated into a DNA template by HIV reverse transcriptase, acting as a chain terminator. nih.gov This finding prompted the conversion of the adenine (B156593) derivative into phosphoramidate (B1195095) prodrugs, known as ProTides. One such ProTide showed activity against HIV-1 and HIV-2, suggesting that the lack of activity in the parent nucleosides was due to inefficient conversion to their monophosphate forms within the cell. nih.gov

The synthesis of this family of apionucleosides involved the successful conjugation of the apiose sugar moiety with both thymine (B56734) and adenine nucleobases. nih.gov The use of microwave-assisted glycosylation was a key factor in achieving the synthesis of these target compounds. nih.gov

Synthesis and Characterization of Apioadenosines

Apioadenosines, nucleoside analogs where the sugar is apiose, have been synthesized and evaluated for their potential as modulators of adenosine (B11128) receptors (ARs). Specifically, β-D-apio-D-furano- and α-D-apio-L-furanoadenosines and their derivatives have been prepared. nih.gov

To explore structure-activity relationships, N6-substituted derivatives of apioadenosine have been synthesized. nih.govnih.gov The synthesis of 9-(3-C-hydroxymethyl-β-D-erythrofuranosyl)adenines (β-D-apio-D-furanoadenosines) and 9-(3-C-hydroxymethyl-α-L-threofuranosyl)adenines (α-D-apio-L-furanoadenosines) was achieved using a microwave-assisted method. nih.gov

The L-threo analogue was used as a model for N6-derivatisation reactions. nih.gov Treatment with an appropriate benzyl (B1604629) bromide initially yielded the N1-benzyl derivative. nih.gov Subsequent heating with an ammonia (B1221849) solution converted the N1-benzyl intermediates into the desired N6-benzylated compounds through a Dimroth rearrangement. nih.gov This method, while sometimes resulting in low yields, provided a rapid route to the target molecules. nih.gov

The introduction of specific substituents at the N6 position was found to influence the compound's activity at the A3 adenosine receptor (A3AR). For instance, adding a 2-methoxy-5-chlorobenzyl group at the N6 position of β-D-apio-D-furanoadenosine resulted in an A3AR antagonist. nih.govebi.ac.uk In contrast, the same modification on an α-D-apio-L-furanoadenosine produced a partial agonist. nih.govebi.ac.uk Molecular docking studies suggested that this difference in activity was due to the antagonist's inability to form a crucial hydrogen bond interaction with a specific threonine residue in the receptor's binding site. nih.govnih.gov

Table 1: N6-Substituted Apioadenosine Derivatives and their A3AR Activity

| Compound | N6-Substituent | Configuration | Activity at A3AR | Ki (μM) |

|---|---|---|---|---|

| 10c | 2-methoxy-5-chlorobenzyl | β-D-apio-D-furano | Antagonist | 0.98 |

Thiated and Dideoxydidehydro Analogs

In the search for new antiviral agents, researchers have synthesized apio dideoxydidehydronucleosides, where the oxygen atom and the double bond of 2',3'-dideoxy-2',3'-didehydroribose are exchanged. nih.gov This research was extended to include thiated analogs, where sulfur acts as a bioisostere of oxygen. nih.govewha.ac.kr

The synthesis of thioapio dideoxydidehydronucleosides has been undertaken to explore their biological properties. nih.govewha.ac.kr These compounds were synthesized starting from a lactone intermediate, which was converted to a thiolactone. nih.gov This key thiolactone intermediate was produced from the basic hydrolysis of a thioacetate (B1230152) followed by coupling. nih.gov

In one study, novel thioapio dideoxynucleosides were synthesized starting from 1,3-dihydroxyacetone. nih.gov A key intermediate, thioapio sugar acetate, was condensed with various silylated pyrimidine (B1678525) and purine (B94841) bases. nih.gov While the resulting apio dideoxydidehydronucleosides showed moderate to potent activity against human cytomegalovirus (HCMV), the corresponding thioapio analogs did not exhibit any significant anti-HCMV activity. nih.govewha.ac.kr However, some of the thioapio dideoxynucleosides, particularly a 6-chloropurine (B14466) derivative, demonstrated cytotoxicity against colon cancer cell lines, suggesting they could be a template for developing new anticancer agents. nih.gov

Triazole-Containing Furanosyl Nucleoside Analogs

The synthesis of nucleoside analogs incorporating a triazole ring as a modified nucleobase has been a significant area of research. While the broader field has seen extensive use of various furanose sugars, specific studies have focused on the incorporation of the D-apio-furanosyl scaffold.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a prominent method for the synthesis of 1,2,3-triazole-containing compounds due to its high efficiency, regioselectivity, and mild reaction conditions. This methodology is widely applied in the synthesis of modified nucleosides. In the context of D-apio-furanose, the general strategy would involve the preparation of an apiosyl azide (B81097) or an apiosyl alkyne derivative, which would then be reacted with a corresponding alkyne or azide partner to form the triazole ring.

While the literature describes the synthesis of triazole-containing nucleoside analogs from D-apiose, specific details on the application of click chemistry for this purpose are not extensively documented in readily available sources. General click chemistry protocols for nucleoside synthesis typically involve the use of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, in a suitable solvent system such as a mixture of t-butanol and water.

Table 1: General Reagents for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Copper(II) Salt | Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | Precursor to the active Cu(I) catalyst |

| Reducing Agent | Sodium ascorbate | Reduces Cu(II) to the active Cu(I) catalytic species |

| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Stabilizes the Cu(I) catalyst and prevents side reactions |

To enhance the biological activity and cellular uptake of nucleoside analogs, they are often converted into their phosphate (B84403), phosphoramidate, or phosphonate (B1237965) derivatives. These modifications can be crucial for the molecule to act as an effective therapeutic agent by mimicking natural nucleotides.

Phosphate Derivatives: These are the direct analogs of natural nucleotides. Phosphorylation of nucleosides can be achieved using various phosphorylating agents, such as phosphoryl chloride (POCl₃) or phosphitylating reagents followed by oxidation.

Phosphoramidate Derivatives: The ProTide approach is a well-established strategy to deliver nucleoside monophosphates into cells. This involves masking the phosphate group with an amino acid ester and an aryl group, creating a phosphoramidate prodrug. These prodrugs are designed to be more lipophilic, facilitating cell membrane penetration, and are then intracellularly metabolized to release the active nucleoside monophosphate. The synthesis of phosphoramidates often involves the reaction of the nucleoside with a phosphoramidochloridate reagent.

Phosphonate Derivatives: Phosphonates are nucleotide analogs where a stable phosphorus-carbon (P-C) bond replaces the more labile phosphorus-oxygen (P-O) bond of the phosphate group. This modification confers resistance to enzymatic degradation by phosphatases. The synthesis of nucleoside phosphonates can be accomplished through various methods, including the Arbuzov reaction or by coupling the nucleoside with a protected phosphonomethylating agent.

Currently, there is limited specific published research detailing the synthesis of phosphate, phosphoramidate, and phosphonate derivatives of D-apio-alpha-L-furanose-based triazole nucleoside analogs. However, the established synthetic routes for these modifications in other nucleoside families provide a clear roadmap for how such derivatives of D-apiose nucleosides could be prepared.

Table 2: Common Strategies for Nucleoside Derivatization

| Derivative Type | Key Reagents/Methods | Purpose of Derivatization |

|---|---|---|

| Phosphate | POCl₃, Phosphitylation/Oxidation | Mimic natural nucleotides |

| Phosphoramidate (ProTide) | Phosphoramidochloridates | Enhance cell permeability and deliver monophosphate |

Spectroscopic and Analytical Characterization Methodologies for D Apio Alpha L Furanose and Its Glycoconjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of carbohydrates, including the branched-chain pentose (B10789219) D-apiose. nih.gov A suite of one-dimensional and two-dimensional NMR experiments is employed to assign proton and carbon signals and to determine the three-dimensional structure of the molecule in solution.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in D-Apio-alpha-L-furanose.

¹H NMR: The proton NMR spectrum reveals the chemical shift of each hydrogen atom, the multiplicity of the signal (e.g., singlet, doublet, triplet), and the coupling constants between adjacent protons. In aqueous solutions like D₂O, the signals of the furanose ring protons can sometimes overlap with those of other sugar forms or impurities, necessitating advanced techniques for clear assignment. slu.se For apiose-containing glycoconjugates, the anomeric proton (H-1) signal is particularly diagnostic and often appears in a distinct region of the spectrum. For instance, in studies of UDP-apiose, the anomeric H-1 proton signal can be observed and distinguished from that of related compounds like UDP-xylose. nih.gov

¹³C NMR: The ¹³C NMR spectrum shows a single peak for each unique carbon atom, with its chemical shift being indicative of its functional group and electronic environment. Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio. scielo.br The chemical shifts of the five carbons in the apiose moiety provide a unique fingerprint for its identification.

| Atom | α-D-apiofuranose (δ ppm) | β-D-apiofuranose (δ ppm) | ¹J(C,H) (Hz) | ³J(H,H) (Hz) |

|---|---|---|---|---|

| C-1 | 104.1 | 97.9 | ~170-175 | - |

| H-1 | 5.35 | 5.45 | - | J₁,₂ ≈ 4.5 |

| C-2 | 77.2 | 79.6 | ~150 | - |

| H-2 | 4.10 | 4.12 | - | J₂,₁ ≈ 4.5 |

| C-3 | 80.5 | 80.5 | - | - |

| C-4 | 74.6 | 74.9 | ~145 | - |

| H-4a/b | 3.95, 3.84 | 3.95, 3.84 | - | J₄a,₄b ≈ -9.5 |

| C-5 | 64.8 | 64.8 | ~142 | - |

| H-5a/b | 3.75, 3.65 | 3.75, 3.65 | - | J₅a,₅b ≈ -11.5 |

Note: The data presented are representative values compiled from typical carbohydrate NMR studies. Exact chemical shifts and coupling constants can vary with experimental conditions such as temperature and pH. nih.govslu.se

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in 1D spectra, especially for complex glycoconjugates. huji.ac.il

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a cornerstone of carbohydrate NMR analysis. It correlates the chemical shifts of protons directly bonded to carbon atoms, producing a 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. hmdb.ca Each peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of a proton signal to its attached carbon. slu.se This is particularly useful for resolving signal overlap in the crowded proton spectrum by spreading the signals out over the wider range of carbon chemical shifts. slu.se For D-apiose, an HSQC spectrum would show distinct cross-peaks for the C1-H1, C2-H2, C4-H4, and C5-H5 pairs, facilitating their definitive assignment.

The use of stable isotope enrichment significantly enhances NMR analysis by boosting signal sensitivity and enabling experiments that reveal specific structural details. nih.gov

¹³C and ²H Labeling: D-apiose can be chemically synthesized with specific enrichment in ¹³C (e.g., at the C-1 or C-2 position) or ²H (deuterium). nih.gov This labeling strategy aids in the interpretation of both ¹H and ¹³C NMR spectra. For example, selective ¹³C enrichment simplifies the measurement of carbon-carbon and carbon-proton coupling constants. nih.gov

¹³C[¹³C] NMR: This experiment, often referred to as INADEQUATE, is performed on ¹³C-enriched samples to establish direct carbon-carbon connectivity. It is a powerful tool for tracing the carbon skeleton of the sugar. nih.gov

¹³C-Saturation-Transfer NMR: This technique is used to measure the rates of chemical exchange processes, such as the ring-opening and closing of the apiofuranose anomers. By selectively saturating the NMR signal of a carbon in one anomer, the rate at which this saturation is transferred to the corresponding carbon in the other anomer can be measured, providing kinetic data on the equilibrium. nih.gov

The detailed analysis of NMR parameters provides deep insights into the three-dimensional structure of the apiose ring.

Coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons through the Karplus equation. This relationship is fundamental for determining the relative stereochemistry and ring conformation. Similarly, one-bond and multi-bond carbon-proton coupling constants (¹JC,H and nJC,H) and carbon-carbon coupling constants (nJC,C) in isotopically labeled samples provide crucial constraints for conformational analysis of the furanose ring. nih.gov

Chemical Shifts: The chemical shifts of ring protons and carbons are sensitive to their stereochemical environment. For instance, the orientation of hydroxyl groups (axial vs. equatorial) influences the chemical shifts of nearby nuclei. Comparing experimental shifts with those from computational models can further refine conformational models. nih.gov

Nuclear Overhauser Effect (NOE): NOE correlations, observed in 2D experiments like NOESY or ROESY, arise from the through-space interaction of protons that are close to each other (typically <5 Å). The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons. This makes NOE a powerful tool for determining the stereochemistry and preferred conformation of the furanose ring and the geometry of the glycosidic linkage in apiose-containing glycoconjugates.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar, non-volatile, and thermally labile molecules like carbohydrates and their derivatives. uasz.sn It allows for the gentle transfer of ions from solution into the gas phase for mass analysis.

Analysis of Apiose Glycoconjugates: In the analysis of apiose-containing molecules such as UDP-apiose, ESI-MS is typically performed in negative ion mode. The molecule is deprotonated to form a molecular ion [M-H]⁻, whose mass-to-charge ratio (m/z) is measured with high accuracy. nih.gov For example, a UDP-pentose like UDP-apiose would yield an ion at an m/z of approximately 535.00. nih.gov ESI can also be used in positive ion mode, where carbohydrates often form adducts with cations like sodium [M+Na]⁺ or lithium [M+Li]⁺. uasz.snnih.gov

Tandem Mass Spectrometry (MS/MS, MSn)

Tandem mass spectrometry (MS/MS or MSⁿ) is an indispensable tool for the structural analysis of this compound-containing glycoconjugates. nih.govnih.gov This technique allows for the selective isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID), providing detailed structural information about the analyte. nih.govpremierbiosoft.com

In the analysis of apiose-containing glycoconjugates, such as flavonoid apiosyl-glycosides or fragments from complex polysaccharides like RG-II, MS/MS spectra reveal characteristic fragmentation patterns. nih.gov The primary fragmentation events observed are glycosidic bond cleavages and cross-ring cleavages of the sugar moieties. premierbiosoft.comnih.gov

Glycosidic Bond Cleavage: The most labile bonds are typically the glycosidic linkages between sugar units or between the sugar and an aglycone. nih.govpremierbiosoft.com CID of a protonated or sodiated glycoconjugate often results in the neutral loss of the terminal apiose residue or the entire sugar chain, producing characteristic Y- and B-type fragment ions (following the Domon and Costello nomenclature). The mass difference between the precursor and fragment ions helps identify the individual sugar units.

Cross-Ring Cleavage: Fragmentation can also occur across the furanose ring of the apiose unit itself. These cross-ring cleavages, designated as A- and X-type ions, provide valuable information about the branching structure and the positions of glycosidic linkages. nih.gov For apiose, due to its unique 3-C-hydroxymethyl branch, cross-ring fragmentation can yield diagnostic ions that help differentiate it from other pentose sugars.

Multi-stage tandem mass spectrometry (MSⁿ) allows for the sequential fragmentation of ions. nih.gov For instance, an MS³ experiment can be performed where the precursor ion is fragmented (MS²), a resulting fragment ion is isolated, and then further fragmented (MS³). nih.gov This is particularly useful for complex glycoconjugates, where the first fragmentation step might cleave the entire oligosaccharide from an aglycone, and subsequent steps can then systematically break down the sugar chain to determine its sequence. nih.gov

| Ion Type | Description | Information Gained for Apiose Glycoconjugates |

|---|---|---|

| Y- and B-ions | Result from glycosidic bond cleavage, retaining charge on the aglycone/reducing end (Y) or the non-reducing end (B). | Determination of sugar sequence; identification of the terminal apiose unit. |

| Z- and C-ions | Result from glycosidic bond cleavage with an additional hydrogen rearrangement. | Complements Y- and B-ion data for sequence confirmation. |

| A- and X-ions | Result from cross-ring cleavages of the furanose ring. | Provides information on linkage positions and confirms the branched pentose structure of apiose. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform for the quantitative and qualitative analysis of metabolites, including monosaccharides like D-apiose, obtained from biological samples. nih.govnih.govgcms.cz Due to the low volatility of sugars, a chemical derivatization step is essential prior to GC-MS analysis to convert the polar hydroxyl groups into more volatile and thermally stable derivatives. researchgate.net

The most common derivatization procedure for sugars is a two-step process:

Methoximation: The sample is first treated with methoxyamine hydrochloride in a solvent like pyridine. This reaction targets the carbonyl group of the reducing sugar in its open-chain form, converting it into a methyloxime derivative. This step is crucial as it prevents the formation of multiple anomeric peaks (α and β) in the chromatogram, simplifying the analysis. nih.gov

Silylation: Following methoximation, a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added. nih.govmdpi.com This reagent replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the volatility of the sugar. nih.gov

The resulting TMS-methyloxime derivatives are then separated on a GC column and detected by a mass spectrometer. Identification is based on two key parameters:

Retention Index (RI): The time it takes for the derivatized apiose to travel through the GC column. This is a highly reproducible parameter under defined conditions and is compared against standards or libraries. nih.govmdpi.com

Mass Spectrum: Upon entering the mass spectrometer, the derivative is ionized (typically by electron impact, EI), causing it to fragment in a predictable manner. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. oup.com For TMS derivatives of sugars, characteristic fragments arise from the cleavage of the carbon backbone and the loss of silyl (B83357) groups. nih.govresearchgate.net

| Step | Reagent/Procedure | Purpose |

|---|---|---|

| 1. Extraction | Solvent extraction from plant or biological matrix. | Isolate metabolites, including free monosaccharides. |

| 2. Methoximation | Methoxyamine hydrochloride in pyridine. Incubation at 30-37°C. | Stabilize the open-chain carbonyl group and prevent anomer formation. |

| 3. Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubation at 37-70°C. | Replace polar -OH protons with nonpolar TMS groups to increase volatility. |

| 4. GC-MS Analysis | Injection into GC-MS system. | Separate derivatized metabolites and generate mass spectra for identification and quantification. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation. It is a valuable tool for identifying the functional groups present in a molecule. masterorganicchemistry.com For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-oxygen (C-O) bonds.

The IR spectra of carbohydrates are typically complex, but key regions provide diagnostic information. pw.edu.pl

O-H Stretching Region (approx. 3600-3200 cm⁻¹): A very strong and broad absorption band is observed in this region, which is characteristic of the hydrogen-bonded hydroxyl groups abundant in the sugar molecule. masterorganicchemistry.compw.edu.pl

C-H Stretching Region (approx. 3000-2850 cm⁻¹): Absorptions in this region are due to the stretching vibrations of the C-H bonds in the furanose ring and the hydroxymethyl group. researchgate.net

Fingerprint Region (approx. 1500-700 cm⁻¹): This region contains a complex pattern of many absorption bands that are unique to the specific molecule. It includes C-O stretching vibrations (typically strong, in the 1200-1000 cm⁻¹ range), C-C stretching, and various bending vibrations (O-C-H, C-C-H, C-O-H). pw.edu.plscielo.br

Recent studies using advanced techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy have shown that furanose (five-membered) and pyranose (six-membered) rings have distinct IR spectral fingerprints. researchgate.netrsc.org These differences can be observed in the precise positions and patterns of bands within the C-H and fingerprint regions, allowing for the differentiation of ring size via IR spectroscopy. researchgate.netrsc.org

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Appearance for this compound |

|---|---|---|

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, broad band |

| 3000 - 2850 | C-H stretch | Medium to strong bands |

| 1500 - 1200 | C-H and O-H bending modes | Complex, medium intensity bands |

| 1200 - 1000 | C-O stretch | Multiple strong, sharp bands |

| < 1000 | Ring vibrations, C-C stretch, various bending modes | Complex pattern of bands unique to the molecule (fingerprint) |

Methods for Absolute Configuration Determination (e.g., Chemical Derivatization)

Determining the absolute configuration (D or L) of apiose is critical, as stereochemistry dictates biological function. While D-apiose is common in plants, its enantiomer could theoretically exist. Chemical derivatization is a classical and reliable method for establishing the absolute configuration of monosaccharides. illinois.edu

One established method involves derivatizing the monosaccharide with a chiral reagent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by non-chiral chromatography.

A common workflow for determining the absolute configuration of apiose released from a natural product is as follows:

Hydrolysis: The glycoconjugate is first hydrolyzed (e.g., using trifluoroacetic acid) to release the individual monosaccharide units, including apiose.

Derivatization with a Chiral Reagent: The mixture of monosaccharides is then reacted with a chiral alcohol, for example, (R)-(-)-2-butanol or (S)-(+)-2-butanol, under acidic conditions. This reaction forms diastereomeric butyl glycosides.

Acetylation: The remaining free hydroxyl groups on the newly formed glycosides are acetylated (e.g., with acetic anhydride) to increase their volatility for gas chromatography.

GC-MS Analysis: The resulting diastereomeric acetylated butyl glycosides are analyzed by GC-MS using a standard (non-chiral) column. Because they are diastereomers, they will have different retention times.

Comparison to Standards: The retention times of the derivatives from the unknown sample are compared to those of authentic D-apiose and L-apiose standards that have undergone the identical derivatization procedure. A match in retention time with the derivative of the authentic D-apiose standard confirms the D-configuration for the apiose in the original sample.

This methodology allows for the unambiguous assignment of the absolute configuration of the apiose units within a complex glycoconjugate. gcms.cz

| Step | Procedure | Rationale |

|---|---|---|

| 1. Hydrolysis | Acid treatment (e.g., 2 M TFA) of the glycoconjugate. | Cleave glycosidic bonds to release constituent monosaccharides. |

| 2. Chiral Derivatization | React the monosaccharide mixture with a chiral alcohol (e.g., (R)-2-butanol) and an acid catalyst. | Form a mixture of diastereomeric glycosides. |

| 3. Acetylation | Treat with acetic anhydride (B1165640) and a catalyst (e.g., pyridine). | Increase volatility and improve chromatographic properties for GC analysis. |

| 4. Chromatographic Separation | Analyze the derivatized mixture by GC-MS on a non-chiral column. | Separate the diastereomers based on their different physical properties. |

| 5. Identification | Compare retention times of sample derivatives to those of authentic D- and L-apiose standards. | Unambiguously assign the absolute configuration based on co-elution with a known standard. |

Enzymatic Manipulation and Biochemical Studies of D Apio Alpha L Furanose

Beta-D-apiofuranosidase (Apiosidase) Activity and Specificity

Beta-D-apiofuranosidase, commonly known as apiosidase, is an enzyme that catalyzes the hydrolysis of terminal, non-reducing β-D-apiofuranosyl residues from various glycoconjugates. The specificity of this enzyme is crucial for its function in biological systems and for its application in biotechnological processes. While detailed kinetic data for a wide range of apiosidases is not extensively available in a consolidated format, studies on related glycosidases provide a framework for understanding their activity. For instance, β-glucosidases, which also act on glycosidic bonds, are categorized based on their substrate specificity into aryl-β-glucosidases, cellobiases, and broad-specificity β-glucosidases nih.gov. Apiosidases are expected to exhibit a high degree of specificity for the apiofuranosyl moiety.

The enzymatic hydrolysis of complex molecules containing apiose often requires a sequential reaction involving multiple enzymes. For example, in the breakdown of certain flavonoid glycosides, a β-D-apiofuranosidase may first cleave the apiose residue, followed by the action of a β-glucosidase to release the aglycone nih.gov. This highlights the specificity of apiosidase for the terminal apiose unit. The activity of these enzymes is influenced by factors such as pH and temperature, with optimal conditions varying depending on the source organism.

Table 1: General Substrate Classes for Beta-D-apiofuranosidase

| Substrate Class | Description | Example Compound |

| Flavonoid Apiosyl-glucosides | Complex flavonoids where apiose is linked to a glucose moiety, which is then attached to the flavonoid aglycone. | Apiin (Apigenin 7-O-apiosyl-glucoside) |

| Pectic Polysaccharides | Structural components of plant cell walls containing apiose residues, such as apiogalacturonan. | Fragments of Apiogalacturonan |

Screening Methodologies for Apiosidase Activity (e.g., Chromogenic Probes)

The detection and quantification of apiosidase activity are essential for enzyme discovery, characterization, and process optimization. Chromogenic substrates are valuable tools for screening enzyme activity due to the production of a colored product upon enzymatic cleavage, which can be easily measured spectrophotometrically dcfinechemicals.comresearchgate.net. These synthetic substrates consist of a chromophore linked to the specific sugar moiety recognized by the enzyme researchgate.net.

For apiosidase, a suitable chromogenic substrate would be a synthetic molecule where a chromophore is attached to a β-D-apiofuranosyl residue. The principle of the assay involves the apiosidase-catalyzed hydrolysis of the glycosidic bond, releasing the free chromophore, which results in a measurable color change researchgate.net. While the synthesis of chromogenic substrates for common enzymes like β-galactosidase and β-glucosidase is well-established nih.govuni-konstanz.de, the development of specific chromogenic probes for apiosidase is less documented. However, the general methodology for their synthesis and application would be analogous. The synthesis typically involves the chemical coupling of a protected apiose derivative to a chromogenic aglycone, followed by deprotection nih.govuni-konstanz.de.

Common chromophores used in the design of such probes include p-nitrophenol (pNP) and 5-bromo-4-chloro-3-indolyl (X), which release yellow and blue colored products upon hydrolysis, respectively. The selection of the chromophore depends on the specific requirements of the assay, such as desired sensitivity and the absence of interfering substances in the sample matrix. Insoluble chromogenic substrates can also be used for qualitative screening on agar plates, where the formation of a colored precipitate indicates enzymatic activity dcfinechemicals.com.

Chemoenzymatic Approaches to Apiose-Containing Glycosides

Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to produce complex molecules like apiose-containing glycosides with high efficiency and stereoselectivity. This approach is particularly useful for overcoming the challenges associated with purely chemical or enzymatic methods . Enzymes, with their high specificity, can be used to introduce or modify glycosidic linkages under mild reaction conditions, while chemical methods can be employed for the synthesis of precursors or for modifications that are not amenable to enzymatic catalysis.

The synthesis of apiose-containing natural products can be achieved through various chemoenzymatic strategies. One common approach involves the use of glycosyltransferases to attach apiose from a donor substrate, such as UDP-apiose, to an acceptor molecule nih.gov. The acceptor molecule itself can be a natural product or a synthetic precursor. Another strategy involves the use of glycosidases in a reverse hydrolysis or transglycosylation reaction. Although less common for apiosidases, this approach has been successfully applied for the synthesis of other glycosides.

Hydrolysis of Apiosylated Compounds

The hydrolysis of apiosylated compounds, which involves the cleavage of the apiosyl glycosidic bond, can be achieved through both chemical and enzymatic methods. Chemical hydrolysis, typically using acids, is a non-specific process that can lead to the degradation of the aglycone or other sugar moieties in the molecule nih.gov. In contrast, enzymatic hydrolysis using apiosidases offers a highly specific and mild alternative.

A well-studied example of the hydrolysis of an apiosylated compound is that of apiin, a flavonoid glycoside abundant in parsley and celery. Apiin is relatively stable to thermal processing at neutral and slightly acidic pH but undergoes hydrolysis at low pH, particularly when combined with heat nih.gov. The primary product of this acid hydrolysis is apigenin 7-O-glucoside, indicating that the terminal apiose residue is cleaved first nih.gov.

Enzymatic hydrolysis of apiin, however, is more specific. While some β-glucosidases are not effective in hydrolyzing the apiosyl-glucoside linkage in apiin, specific apiosidases can cleave the terminal apiose. The enzymatic hydrolysis of apiogalacturonan, a component of plant cell walls, is another important example. This process involves the action of pectinolytic enzymes, which may include polygalacturonases and specific apiosidases, to break down the polysaccharide into its constituent sugars rsc.orgresearchgate.netscielo.br. The efficiency of enzymatic hydrolysis can be influenced by factors such as enzyme concentration, substrate concentration, pH, and temperature scielo.br.

Functional Characterization of Glycosyltransferases Utilizing D-Apio-alpha-L-furanose Precursors (e.g., UDP-Apiose Synthase)

The biosynthesis of apiose-containing compounds relies on the activity of specific glycosyltransferases that utilize activated apiose donors, primarily UDP-D-apiose. The key enzyme responsible for the synthesis of this precursor is UDP-D-apiose/UDP-D-xylose synthase (AXS). AXS catalyzes the conversion of UDP-D-glucuronic acid to both UDP-D-apiose and UDP-D-xylose nih.gov. This enzyme has been purified and characterized from various plant sources, including parsley nih.gov. The reaction mechanism is thought to involve a retroaldol-aldol process nih.gov.

Once UDP-D-apiose is synthesized, specific apiosyltransferases catalyze the transfer of the apiosyl group to an acceptor molecule. A recent study on parsley (Petroselinum crispum) led to the identification and biochemical characterization of a glucosyltransferase (PcGlcT) and an apiosyltransferase (PcApiT) involved in the biosynthesis of apiin mdpi.comresearchgate.net. PcGlcT first catalyzes the transfer of glucose to apigenin to form apigenin 7-O-glucoside. Subsequently, PcApiT transfers an apiosyl group from UDP-apiose to apigenin 7-O-glucoside to produce apiin mdpi.comresearchgate.net.

The functional characterization of these enzymes provides valuable insights into their substrate specificity and catalytic efficiency. The kinetic parameters of PcGlcT have been determined, showing a higher catalytic efficiency compared to other known apigenin:7-O-glucosyltransferases mdpi.com. The substrate specificity of PcApiT was also investigated, demonstrating its role in the biosynthesis of several flavonoid 7-O-apiosylglucosides, including apiin mdpi.comresearchgate.net. The expression of the genes encoding these enzymes was found to be correlated with the accumulation of these compounds in different parsley organs, further confirming their in vivo function mdpi.comresearchgate.net.

**Table 2: Kinetic Parameters of PcGlcT from *Petroselinum crispum*** mdpi.com

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |

| Apigenin | 320 ± 70 | 0.62 ± 0.05 | 0.0019 |

| UDP-Glc | 610 ± 110 | 0.62 ± 0.05 | 0.0010 |

The characterization of these glycosyltransferases is not only crucial for understanding the biosynthesis of apiose-containing natural products but also opens up possibilities for their biotechnological production through metabolic engineering and chemoenzymatic synthesis.

Future Research Directions and Unresolved Questions in D Apio Alpha L Furanose Chemistry and Biology

Elucidation of Novel Biosynthetic Pathways

The primary known biosynthetic pathway for D-apiose involves the conversion of UDP-D-glucuronic acid to UDP-D-apiose and UDP-D-xylose, a reaction catalyzed by the enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS). This intricate enzymatic process, which involves decarboxylation and a pyranosyl-to-furanosyl ring contraction within a single active site, has been a central focus of study. While this pathway is well-characterized, the possibility of alternative biosynthetic routes in different organisms or under varying physiological conditions remains an open question.

Future research will likely focus on genome mining and comparative genomics to identify potential alternative enzymes or pathways for apiose biosynthesis, particularly in organisms that thrive in unusual environments. The recent discovery of multiple catabolic pathways for D-apiose in gut microbiota, for instance, suggests a broader enzymatic landscape for apiose metabolism than previously understood nih.gov. Unraveling these new pathways could reveal novel enzymatic mechanisms and provide new tools for the biocatalytic production of apiose and its derivatives.

A deeper understanding of the regulatory mechanisms governing the flux through the known UAXS pathway is also needed. Investigating the factors that control the partitioning between UDP-D-apiose and UDP-D-xylose synthesis will be crucial for understanding how plants modulate the availability of this critical sugar for cell wall and secondary metabolite biosynthesis.

Advanced Synthetic Strategies for Complex Apiose-Containing Glycoconjugates

The chemical synthesis of apiose-containing glycoconjugates is a formidable challenge due to the sugar's branched structure and the need for precise stereochemical control. While progress has been made in the de novo synthesis of apiose, the efficient incorporation of D-Apio-alpha-L-furanose into complex oligosaccharides and natural products remains a significant hurdle nih.gov.

Future synthetic strategies will likely move towards chemoenzymatic approaches, which combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions rsc.orgnih.gov. The use of glycosyltransferases and engineered glycosidases offers a promising avenue for the stereospecific installation of apiose units into growing glycan chains rsc.org. The development of robust and scalable chemoenzymatic methods will be essential for accessing sufficient quantities of complex apiosylated compounds for biological studies.

Furthermore, the development of novel protecting group strategies and glycosylation methods tailored for the unique reactivity of apiose is an active area of research. The creation of apiosyl donors with enhanced reactivity and stability will be key to improving the efficiency of chemical glycosylation reactions. The total synthesis of complex, biologically active apiosylated natural products will continue to drive innovation in synthetic organic chemistry.

Detailed Mechanistic Enzymology of Apiose-Related Enzymes

The enzyme UDP-D-apiose/UDP-D-xylose synthase (UAXS) has been the subject of extensive mechanistic studies, with crystal structures and detailed kinetic analyses providing insights into its complex catalytic cycle nih.govnih.gov. This enzyme integrates an oxidation, retro-aldol/aldol (B89426) chemistry, decarboxylation, and reduction sequence within a single active site nih.gov. However, many questions regarding the precise orchestration of these steps and the structural determinants of the UDP-D-apiose to UDP-D-xylose product ratio remain.

Future research will likely employ a combination of structural biology, computational modeling, and site-directed mutagenesis to further dissect the UAXS mechanism. Time-resolved crystallography and advanced spectroscopic techniques could provide snapshots of the enzyme in action, revealing the dynamics of substrate binding and catalysis. Understanding the evolutionary relationship between UAXS and other short-chain dehydrogenases/reductases will also shed light on how this unique catalytic activity arose.

Beyond UAXS, the enzymology of apiosyltransferases and apiosidases is a burgeoning field. Identifying and characterizing the glycosyltransferases responsible for incorporating apiose into various glycoconjugates is a critical next step unimo.itrsc.org. Detailed mechanistic studies of these enzymes will reveal the basis for their substrate specificity and provide valuable tools for the chemoenzymatic synthesis of apiosylated compounds. Similarly, a deeper understanding of the apiosidases that hydrolyze apiose linkages will be important for understanding the turnover of apiose-containing molecules in nature.

Role in Intermolecular Interactions within Glycoconjugates

A key established role for D-apiose is its involvement in the formation of borate (B1201080) ester cross-links within the plant cell wall polysaccharide rhamnogalacturonan II (RG-II) unimo.itresearchgate.net. This cross-linking is essential for the structural integrity of the plant cell wall. The unique stereochemistry of the furanose form of apiose is perfectly suited for the formation of a stable diester with boric acid, thus linking two RG-II monomers together.

While the role of apiose in RG-II is well-documented, its function in other glycoconjugates is less clear. Apiose is found in a wide variety of plant secondary metabolites, including flavonoids and saponins (B1172615) nih.gov. The apiosyl moiety can influence the solubility, stability, and biological activity of these compounds. Future research should focus on elucidating the precise structural and functional contributions of apiose in these diverse contexts.